11-(furan-2-yl)-4-(2-methylpyrazol-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Overview
Description
11-(furan-2-yl)-4-(2-methylpyrazol-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a useful research compound. Its molecular formula is C19H10F3N7OS and its molecular weight is 441.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(2-furyl)-2-(1-methyl-1H-pyrazol-5-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine is 441.06196363 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to 7-(2-furyl)-2-(1-methyl-1H-pyrazol-5-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine often involves complex chemical reactions that result in molecules with high specificity and selectivity towards certain biological targets. For instance, Baraldi et al. (1996) detailed the synthesis of a tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, showcasing the methodology for obtaining high-purity, radiolabeled compounds for receptor characterization (Baraldi et al., 1996). Another study by Shaaban (2008) focused on the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the utility of modern synthetic techniques to efficiently generate complex structures (Shaaban, 2008).
Pharmacological Potential
Several studies have explored the potential pharmacological applications of pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines and related compounds. For example, compounds synthesized in this class have been evaluated for their activity as adenosine A2A receptor antagonists, indicating significant potential in the development of treatments for conditions influenced by this receptor pathway. The research by Baraldi et al. (1994) identified potent and selective antagonists within this chemical class, highlighting the importance of structure-activity relationships in designing effective therapeutic agents (Baraldi et al., 1994).
Molecular Insights and SAR Studies
Further molecular modeling and structure-activity relationship (SAR) studies, such as those conducted by Cheong et al. (2010), provide deeper insights into the interaction between these compounds and their biological targets. These studies are crucial for understanding the molecular basis of receptor antagonism and for guiding the design of more selective and potent therapeutic agents (Cheong et al., 2010).
Properties
IUPAC Name |
11-(furan-2-yl)-4-(2-methylpyrazol-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F3N7OS/c1-28-10(4-5-24-28)16-26-17-15-14(23-8-29(17)27-16)13-9(11-3-2-6-30-11)7-12(19(20,21)22)25-18(13)31-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENCVHNEBJESLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)(F)F)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F3N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.